5-脱氮核黄素

描述

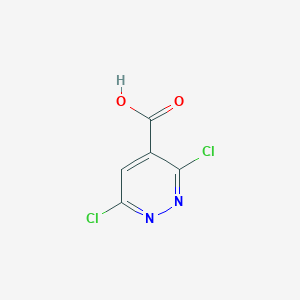

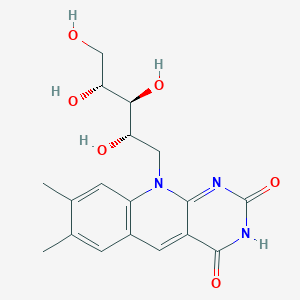

5-Deazariboflavin is a flavin coenzyme analogue, explored for its fundamental chemical properties and potential as a mechanistic probe in flavoenzyme catalysis.

Synthesis Analysis

5-Deazariboflavin and its derivatives, like 5-deazariboflavin 5'-phosphate, are synthesized enzymatically, often using FAD synthetase complexes. This process allows direct conversion from riboflavin analogues to the flavin adenine dinucleotide level (Spencer, Fisher, & Walsh, 1976).

Molecular Structure Analysis

The reduced form of deazaflavin, known as 1,5-dihydrodeazaflavin, has been identified using proton magnetic resonance. The C-5 position of deazaflavins is the locus for hydrogen transfer in redox reactions (Spencer, Fisher, & Walsh, 1976).

Chemical Reactions and Properties

5-Deazariboflavin participates in redox reactions, often being reduced by other electron acceptors. It has been observed that mixtures of oxidized and reduced deazaflavins undergo rapid two-electron disproportionation and form transient covalent adducts with nitroalkane anions under certain conditions (Spencer, Fisher, & Walsh, 1976).

Physical Properties Analysis

The physical properties of 5-deazariboflavin and its analogues, such as electronic absorption spectra, pKas, and redox potentials, have been extensively studied. These properties are crucial in understanding its behavior in various biochemical contexts (Walsh et al., 1978).

Chemical Properties Analysis

5-Deazariboflavin and its analogues show catalytic oxidation properties similar to riboflavin. Their reactivity with enzymes like NAD(P)H:flavin oxidoreductase has been studied, offering insights into the mechanisms of flavin catalysis (Walsh et al., 1978).

科学研究应用

光还原催化:它作为一种方便的催化剂,用于在厌氧介质中还原低电位氧化还原化合物,如铁氧还蛋白和甲基紫精 (Robinson 和 Yocum,1980 年).

研究氧化应激:它是研究氧化应激及其对细胞膜影响的关键 (Ashton、Brown 和 Tolman,1978 年).

黄素酶催化的探针:它作为黄素酶催化的机理探针,其酶促合成允许直接转化为黄素腺嘌呤二核苷酸水平 (Spencer、Fisher 和 Walsh,1976 年).

黄素辅因子的机理研究:5-脱氮核黄素的改进化学合成对于酶中黄素辅因子的机理研究很有价值 (Carlson 和 Kiessling,2004 年).

黄素催化的独特探针:脱氮核黄素被用作黄素催化的独特探针,因为它们在特定酶底物存在下会发生氧化还原变化 (Fisher、Spencer 和 Walsh,1976 年).

黄素酶机制的探针:5-咔唑-5-脱氮核黄素和 1-咔唑-1-脱氮核黄素等类似物被用作黄素酶机制的探针 (Hersh 和 Walsh,1980 年).

光酶 NADH 再生:它与 putidaredoxin 还原酶相结合,能够将 NAD+ 选择性还原为酶活性 1,4-NADH,用于光酶 NADH 再生系统 (Höfler 等人,2018 年).

神经孢菌 crassa 中的黄素光感受器:研究表明它充当神经孢菌 crassa 中蓝光反应的光感受器 (Paietta 和 Sargent,1983 年).

抗疟疾活性:它已显示出对体外 P. falciparum 的活性,但口服时在体内没有活性 (Cowden 等人,1987 年).

属性

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELUUHUHSGXOC-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941025 | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Deazariboflavin | |

CAS RN |

19342-73-5 | |

| Record name | 5-Deazariboflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。